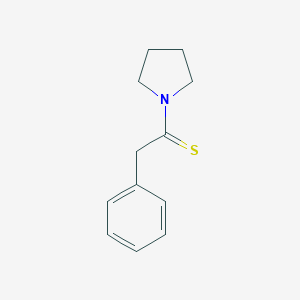
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as this compound, is a useful research compound. Its molecular formula is C12H15NS and its molecular weight is 205.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Overview
- Reagents : Phenylethynyl bromide, pyrrolidine, sodium sulfide nonahydrate.
- Conditions : Solvent (DMF), temperature (80°C), reaction time (8 hours).
- Yield : Approximately 77% for 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione.
Applications in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its thioamide framework is particularly useful for constructing complex organic structures due to its ability to undergo further functionalization. The diverse substrate scope allows for the incorporation of various functional groups, making it a versatile building block in organic chemistry .
Key Reactions
- Thioamide Formation : this compound can participate in nucleophilic substitutions and cyclization reactions, leading to the formation of new thioamide derivatives.
Pharmaceutical Applications
The structural characteristics of this compound suggest potential applications in drug development. Its ability to act as a lead compound for new pharmaceuticals targeting infections and other diseases has been highlighted in recent studies .
Case Studies
- Antifungal Agents : Research indicates that derivatives of thioamides like this compound can serve as intermediates for synthesizing antifungal compounds .
- Copper Complexes : The compound has been utilized in forming metal complexes, such as copper(II) complexes, which exhibit unique properties useful in catalysis and material science .
Emerging studies suggest that compounds similar to this compound possess significant biological activity, including antimicrobial and anti-inflammatory properties. This opens avenues for further exploration into its therapeutic potential.
Propriétés
Numéro CAS |
18732-58-6 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-phenyl-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
KWDQKASMLNFOEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
SMILES canonique |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
Synonymes |
Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















